![molecular formula C20H37N5O B5626879 {(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5626879.png)
{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol
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Overview
Description
The chemical compound belongs to a class of compounds that exhibit a complex structure involving tert-butyl, pyrazolyl, ethylpiperazinyl, and pyrrolidinyl groups attached to a methanol backbone. These components suggest a molecule with potential for various chemical reactions and properties, given the functional groups involved.
Synthesis Analysis
The synthesis of complex molecules involving tert-butyl and pyrazolyl groups typically employs ambient-temperature reactions, as demonstrated by Becerra, Cobo, and Castillo (2021) who reported the synthesis of related compounds through condensation reactions in methanol, utilizing magnesium sulfate as a drying agent (Becerra, Cobo, & Castillo, 2021). Additionally, one-pot synthesis methods are also prominent for constructing pyrazolo and pyridine derivatives, showcasing the adaptability and efficiency in synthesizing complex heterocycles (Rahmati, 2010).
Molecular Structure Analysis
Structural analyses, including X-ray diffraction and DFT studies, offer insight into the molecular geometry, confirming the arrangement of substituents and the overall shape of the molecule. Studies by Huang et al. (2021) on similar compounds utilized X-ray diffraction and DFT calculations to confirm structures, indicating the importance of these methods in validating molecular structures of complex organic compounds (Huang et al., 2021).
properties
IUPAC Name |
[(3R,4R)-1-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-4-[(4-ethylpiperazin-1-yl)methyl]pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N5O/c1-5-23-6-8-24(9-7-23)11-16-12-25(13-17(16)15-26)14-18-10-19(22-21-18)20(2,3)4/h10,16-17,26H,5-9,11-15H2,1-4H3,(H,21,22)/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZCLGAZLRTEHI-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CN(CC2CO)CC3=CC(=NN3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)CC3=CC(=NN3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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